Reduced Lipophilicity (logP) Versus Conessine
Dihydroconessine exhibits a significantly lower calculated logP than conessine, reflecting its saturated C5–C6 bond. Three independent predictive methods (AlogP, ChemAxon logP, ACD/LogP) place dihydroconessine in the range of 4.43–6.06, with the most conservative value (AlogP = 4.68) representing a nearly 1.4 log unit reduction relative to conessine's estimated logP of 6.06 [1][2].
| Evidence Dimension | Lipophilicity (logP/AlogP) |
|---|---|
| Target Compound Data | AlogP: 4.68; ChemAxon logP: 4.43; ACD/LogP: 6.06 |
| Comparator Or Baseline | Conessine: logP 6.060 (est); XlogP 5.35–5.71 |
| Quantified Difference | ΔAlogP ≈ –1.38 (dihydroconessine more hydrophilic); Δ(logP range) minimum –0.92 log units |
| Conditions | Predicted via ACD/Labs Percepta (v14.00), ALOGPS, and ChemAxon; no experimental determination available. |
Why This Matters
Lower lipophilicity alters organic-solvent extraction efficiency, chromatographic retention, and membrane partitioning in cell-based assays, making dihydroconessine functionally non-equivalent to conessine in any experimental system where hydrophobicity governs bioavailability.
- [1] TCM Database@Taiwan. Dihydroconessine. AlogP: 4.684. http://tcm.cmu.edu.tw/zh-tw/chemical.php?compoundid=14314 View Source
- [2] Chemhome123. Conessine (CAS 546-06-5) LogP: 6.060 (est). https://chemhome123.com/goods/property/546-06-5.html View Source
